molecular formula C20H15ClFNO3S B11653526 ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11653526
M. Wt: 403.9 g/mol
InChI Key: OIWNDJLWYLBTSW-HRIUQOHOSA-N
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Description

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3-chloroaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the thiophene ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (5Z)-2-[(3-BROMOPHENYL)AMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These features may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.

Properties

Molecular Formula

C20H15ClFNO3S

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl (5Z)-2-(3-chlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C20H15ClFNO3S/c1-2-26-20(25)17-18(24)16(10-12-6-8-14(22)9-7-12)27-19(17)23-15-5-3-4-13(21)11-15/h3-11,24H,2H2,1H3/b16-10-,23-19?

InChI Key

OIWNDJLWYLBTSW-HRIUQOHOSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)F)/SC1=NC3=CC(=CC=C3)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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